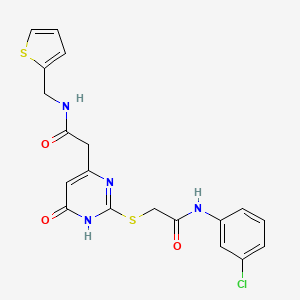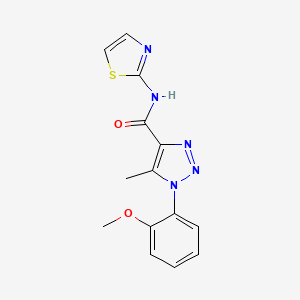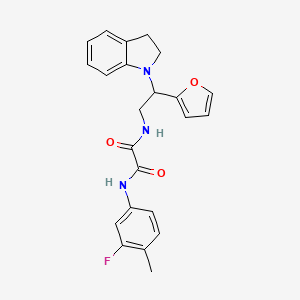![molecular formula C8H7NO2 B2665751 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 857416-56-9](/img/structure/B2665751.png)
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active compounds, including inhibitors of protein kinases and calcium channel antagonists . Additionally, the compound is used in the synthesis of fluorescent probes and hypoglycemic agents .
In materials science, this compound derivatives have been explored as corrosion inhibitors for steel alloys . The compound’s ability to form protective films on metal surfaces makes it valuable for industrial applications where corrosion resistance is essential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as t-BuOOH and Mn(OTf)2, as well as bases like triethylamine . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions can produce various alkylated derivatives .
Wirkmechanismus
The mechanism of action of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can prevent cell death and has potential therapeutic applications in treating diseases associated with excessive necroptosis.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione can be compared with other similar compounds, such as 2,3-cyclopentenopyridine and 6,7-dihydro-5H-isoquinolin-8-one . While these compounds share structural similarities, this compound is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity.
List of Similar Compounds:- 2,3-Cyclopentenopyridine
- 6,7-Dihydro-5H-isoquinolin-8-one
- 5H-1-Pyrindene, 6,7-dihydro-
Eigenschaften
IUPAC Name |
6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWHQBSMJOHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide](/img/structure/B2665670.png)
![N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2665673.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide](/img/structure/B2665683.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
![2-(cyclopropylmethoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2665687.png)
![(2E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)


